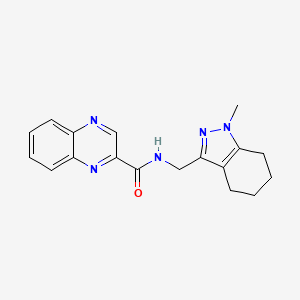![molecular formula C21H15N5OS B2805204 N-(1,3-benzothiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide CAS No. 1105241-24-4](/img/structure/B2805204.png)
N-(1,3-benzothiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzothiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide is a complex organic compound that features multiple aromatic rings and heteroatoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of benzo[d]thiazole: Starting from o-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Formation of benzo[d]imidazole: Using o-phenylenediamine and a carboxylic acid or its derivatives.
Coupling reactions: The benzo[d]thiazole and benzo[d]imidazole intermediates are then coupled with a pyridine derivative through a series of condensation reactions, often involving catalysts and specific reaction conditions such as elevated temperatures and inert atmospheres.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, often used to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a fluorescent probe or in the study of enzyme interactions.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which can impart unique electronic and steric properties, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(2-pyridin-4-ylbenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5OS/c27-19(25-21-24-16-6-2-4-8-18(16)28-21)13-26-17-7-3-1-5-15(17)23-20(26)14-9-11-22-12-10-14/h1-12H,13H2,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZJXEZGMKMRKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=NC4=CC=CC=C4S3)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid](/img/structure/B2805125.png)
![5-chloro-N-({3-methoxy-4-[(oxolan-2-yl)methoxy]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2805126.png)



![[1-(cyclopropylamino)-1-oxopropan-2-yl] (3E)-3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2805135.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B2805136.png)
![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805137.png)
![2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2805138.png)

![1-(Adamantan-1-yl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea](/img/structure/B2805141.png)
![1,5-Bis(benzo[d]thiazol-2-ylthio)pentane](/img/structure/B2805143.png)
